molecular formula C8H4ClF B2358719 1-Chloro-2-ethynyl-3-fluorobenzene CAS No. 1416266-74-4

1-Chloro-2-ethynyl-3-fluorobenzene

Cat. No.: B2358719
CAS No.: 1416266-74-4
M. Wt: 154.57
InChI Key: WOXZDKIPMCBQJL-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-3-fluorobenzene (molecular formula: C₈H₄ClF) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and an ethynyl group (position 2). The ethynyl (–C≡CH) moiety introduces linear geometry and sp-hybridization, enhancing reactivity in cross-coupling reactions (e.g., Sonogashira couplings) . Its structural data include:

  • SMILES: C#CC1=C(C=CC=C1Cl)F
  • InChIKey: WOXZDKIPMCBQJL-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 118.5 Ų ([M-H]⁻) to 139.3 Ų ([M+Na]+) .

The compound is synthesized via desilylation of (2-chloro-6-fluorophenyl)ethynylsilane using K₂CO₃ in methanol . Its primary applications lie in pharmaceutical and materials chemistry as a building block for complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-fluorobenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethynyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo substitution, addition, and other chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Key structural analogs differ in substituent positions, bond types (ethynyl vs. ethenyl), or halogen composition. A comparative analysis is provided below:

Compound Molecular Formula Substituent Positions Key Features
1-Chloro-2-ethynyl-3-fluorobenzene C₈H₄ClF 1-Cl, 2-C≡CH, 3-F Ethynyl group enables cross-coupling; linear geometry; high CCS values
1-Chloro-2-ethenyl-3-fluorobenzene C₈H₆ClF 1-Cl, 2-CH=CH₂, 3-F Ethenyl group (sp² hybridization) reduces reactivity in couplings; higher molecular weight (156.59 vs. 154.57)
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 1-Cl, 3-CH=CH₂, 5-F Altered substituent positions reduce electronic conjugation; distinct dipole moment
1-Ethynyl-3-chlorobenzene C₈H₅Cl 1-Cl, 2-C≡CH Absence of fluorine reduces electron-withdrawing effects; simpler reactivity profile

Physical and Electronic Properties

  • Collision Cross-Section (CCS) : The ethynyl group in this compound contributes to a compact, linear structure, yielding lower CCS values compared to bulkier analogs .
  • Electron-Withdrawing Effects : Fluorine and chlorine enhance the ring’s electrophilicity, directing reactions to meta/para positions. Ethenyl analogs exhibit weaker electron withdrawal .

Biological Activity

1-Chloro-2-ethynyl-3-fluorobenzene (C8H4ClF) is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on available research.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H4ClF
Molecular Weight154.57 g/mol
StateLiquid at room temperature
Storage ConditionsInert atmosphere, 2-8°C

Target Interactions

The compound primarily interacts with various enzymes and cellular receptors. Its electrophilic nature allows it to undergo electrophilic aromatic substitution reactions, which are fundamental in its biological interactions.

Biochemical Pathways

This compound can influence numerous biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and potential to modulate biological systems, affecting processes such as:

  • Enzyme activation/inhibition : The compound can act as a substrate or inhibitor for specific enzymes.
  • Receptor interaction : It may bind to cellular receptors, altering signal transduction pathways.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound exhibits good bioavailability due to its liquid state and relatively low molecular weight.

Case Studies and Research Findings

Recent studies have highlighted the compound’s role in inhibiting specific ion channels. For instance, it has been reported to inhibit store-operated calcium entry (SOCE) in various cell types:

  • Jurkat E6-1 lymphocytes : IC50 of 12 μM was observed using fluorescence assays .
  • Rat peritoneal mast cells : An IC50 of 4 μM was noted in patch clamp studies .

These findings indicate a potential therapeutic application in conditions where calcium signaling is dysregulated.

Applications in Research

This compound serves multiple roles across various fields:

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

Biology

  • Investigated for its bioactive properties and interactions with biomolecules.

Medicine

  • Explored as a precursor for pharmaceuticals targeting specific biological pathways.

Industry

  • Employed in the production of specialty chemicals with unique properties.

Summary of Findings

The biological activity of this compound underscores its significance as a versatile compound in scientific research. Its ability to modulate key biochemical pathways through interactions with enzymes and receptors presents opportunities for further exploration in drug development and therapeutic applications.

Properties

IUPAC Name

1-chloro-2-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZDKIPMCBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of (bromomethyl)triphenylphosphonium bromide (3.3 g, 7.6 mmol) in THF at 0° C. was added potassium tert-butoxide (2.12 g, 18.9 mmol). The reaction was stirred for 30 minutes and a solution of 2-chloro-6-fluorobenzaldehyde (1 g, 6.31 mmol) in THF was added. The reaction was allowed to warm to room temperature overnight and water was added. The solution was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-10% EtOAc in hexanes) to give 1-chloro-2-ethynyl-3-fluorobenzene (41).
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